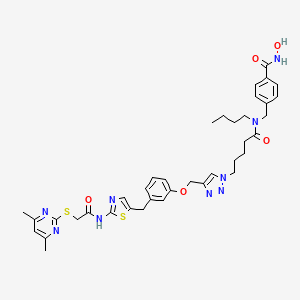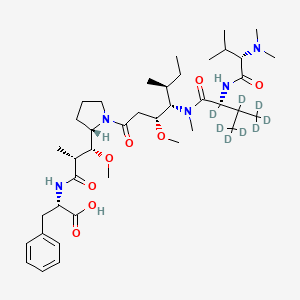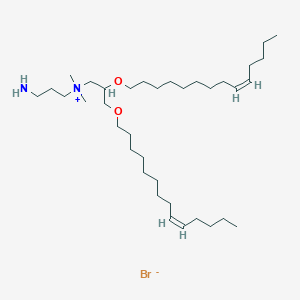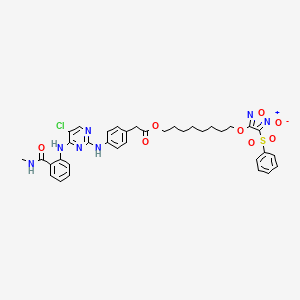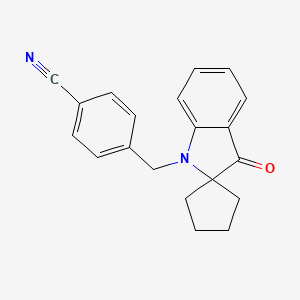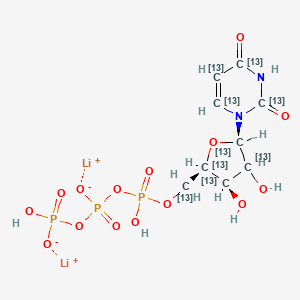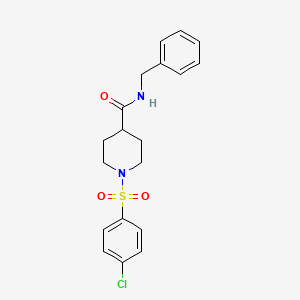
Antimalarial agent 17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimalarial Agent 17 is a synthetic compound designed to combat malaria, a life-threatening disease caused by Plasmodium parasites. This compound has shown promising results in preclinical studies, demonstrating high efficacy against drug-resistant strains of Plasmodium falciparum . Its development is part of ongoing efforts to find new treatments for malaria, especially in regions where resistance to existing drugs is prevalent .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antimalarial Agent 17 involves multiple steps, starting with the preparation of key intermediates. One common route includes the condensation of a quinoline derivative with a suitable aldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. Key steps include:
Condensation Reaction: Conducted at elevated temperatures (around 80-100°C) in the presence of an acid catalyst.
Reduction Step: Performed at room temperature using sodium borohydride as the reducing agent.
Purification: The final product is purified using recrystallization or chromatography techniques to achieve the desired purity levels.
化学反応の分析
Types of Reactions: Antimalarial Agent 17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can modify the quinoline ring, enhancing its antimalarial activity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Modified quinoline rings with enhanced activity.
Substitution Products: Quinoline derivatives with various functional groups.
科学的研究の応用
Antimalarial Agent 17 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of quinoline derivatives.
Biology: Investigated for its effects on the life cycle of Plasmodium parasites, particularly its ability to inhibit parasite growth and replication.
Medicine: Explored as a potential treatment for malaria, especially in cases where resistance to existing drugs is a concern.
Industry: Utilized in the development of new antimalarial formulations and combination therapies
作用機序
Antimalarial Agent 17 exerts its effects by targeting the heme detoxification pathway in Plasmodium parasites. The compound binds to heme, a toxic byproduct of hemoglobin digestion by the parasite, and prevents its detoxification. This leads to the accumulation of toxic heme within the parasite, causing oxidative stress and ultimately killing the parasite . The molecular targets include heme and various enzymes involved in the detoxification process .
類似化合物との比較
Chloroquine: A widely used antimalarial that also targets the heme detoxification pathway but has seen widespread resistance.
Artemisinin: A natural product with a different mechanism of action, involving the generation of free radicals that damage parasite proteins.
Mefloquine: Another synthetic antimalarial with a similar mode of action to chloroquine but with a different chemical structure.
Uniqueness of Antimalarial Agent 17: this compound is unique due to its high efficacy against drug-resistant strains of Plasmodium falciparum and its ability to inhibit multiple stages of the parasite’s life cycle. Unlike chloroquine, it has shown effectiveness in regions with high levels of drug resistance .
特性
分子式 |
C19H21ClN2O3S |
|---|---|
分子量 |
392.9 g/mol |
IUPAC名 |
N-benzyl-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H21ClN2O3S/c20-17-6-8-18(9-7-17)26(24,25)22-12-10-16(11-13-22)19(23)21-14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H,21,23) |
InChIキー |
GIJGHINOALWYCL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


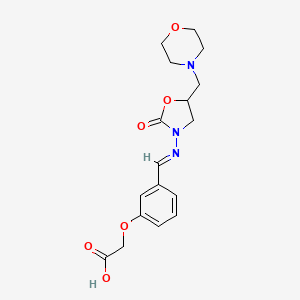
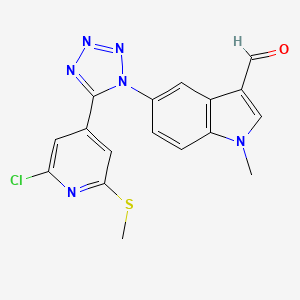
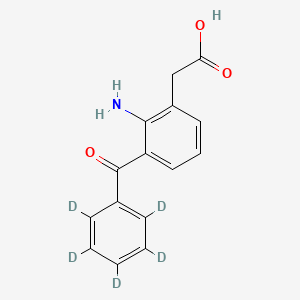
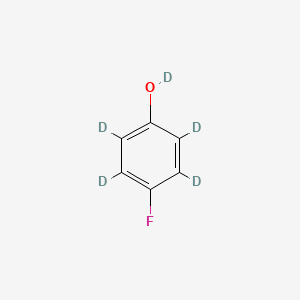
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)
